
4-Chloro-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile (CMPPMPC) is a synthetic compound derived from the pyrimidine family of molecules. It is an important research compound due to its wide range of potential applications in the scientific and medical fields. CMPPMPC has been used in the synthesis of various drugs, and it has been studied for its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
A significant application of pyrimidine derivatives involves their potential as anticancer agents. Research demonstrates the successful synthesis of novel pyrimidine derivatives exhibiting in vitro anticancer activities against multiple human tumor cell lines. For instance, one study reported the ultrasound-mediated synthesis of derivatives showing promising GI50 values against cancer cell lines such as MCF-7, K562, HeLa, and PC-3. These compounds have also been subject to docking studies to evaluate their binding efficiency in the active site of the thymidylate synthase enzyme, showing good drug-like properties (Tiwari et al., 2016).
Antiviral Applications
Another application area is the development of antiviral agents. Pyrimidine derivatives, particularly those substituted at the 5th position, have shown marked inhibitory activity against retrovirus replication in cell culture. This includes significant inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, highlighting their potential as therapeutic agents in the treatment of viral infections (Hocková et al., 2003).
Corrosion Inhibition
Pyrimidine derivatives have also been studied for their corrosion inhibition capabilities. For example, certain derivatives have been found to significantly reduce copper corrosion in saline environments, suggesting their utility in protecting metal surfaces in industrial applications. Electrochemical studies and computer simulation techniques have been utilized to understand their mechanism of action and efficiency (Khaled et al., 2011).
Antibacterial Properties
Furthermore, pyrimidine derivatives have been synthesized and evaluated for their antibacterial activity. Some compounds have been screened and shown to possess significant antibacterial properties, indicating their potential use in developing new antimicrobial agents (Abdel-Mohsen & Geies, 2008).
Chemical Reactivity and Synthesis
Research into the chemical reactivity and synthesis of pyrimidine derivatives continues to be a fertile ground for discovering new compounds with potential applications in various fields. Studies have explored novel synthetic routes and chemical reactions leading to the development of pyrimidine compounds with promising properties for further investigation (Farouk et al., 2021).
Eigenschaften
IUPAC Name |
4-chloro-6-(4-methoxyphenyl)-2-(3-methylphenyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c1-12-4-3-5-14(10-12)19-22-17(16(11-21)18(20)23-19)13-6-8-15(24-2)9-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRDINOENUTUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(C(=N2)Cl)C#N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

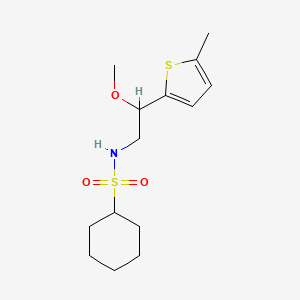
![N-[1-(2-benzylsulfanylpyrimidin-4-yl)oxy-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B2963536.png)
phenyl]ethylidene})amine](/img/structure/B2963538.png)
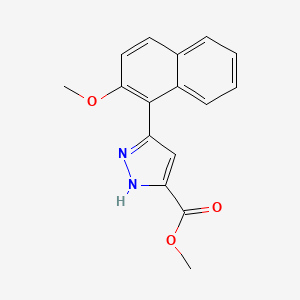
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2963540.png)
![4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2963541.png)
![2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B2963543.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5h-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2963546.png)
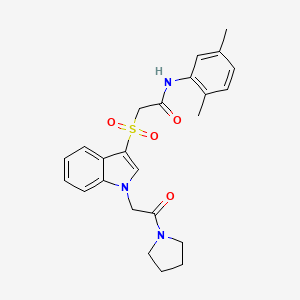
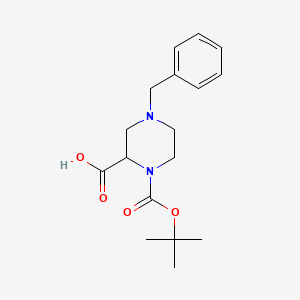
![ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate](/img/structure/B2963549.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2963551.png)
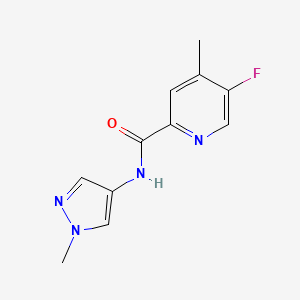
![(3,4-dihydroisoquinolin-2(1H)-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2963555.png)